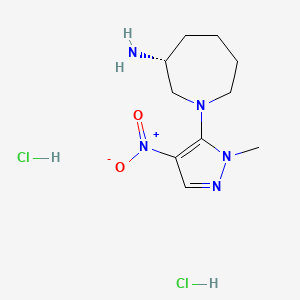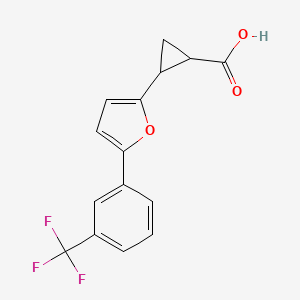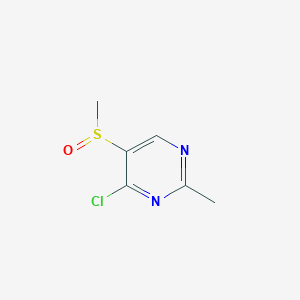
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfinyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form 4-chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine.
Reduction: 4-Chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-2-methyl-5-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group
Uniqueness
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H7ClN2OS |
|---|---|
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3 |
InChI-Schlüssel |
ATLHBLAFOCLWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)Cl)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


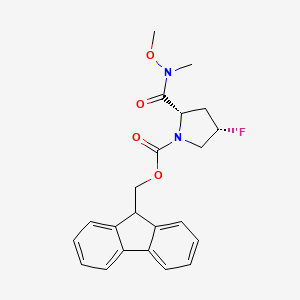
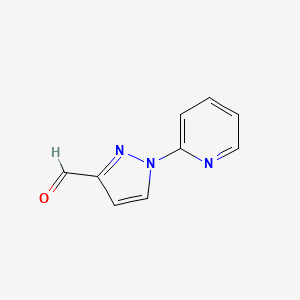
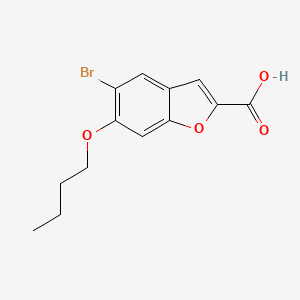
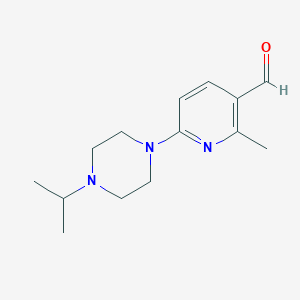
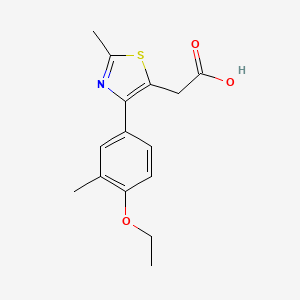
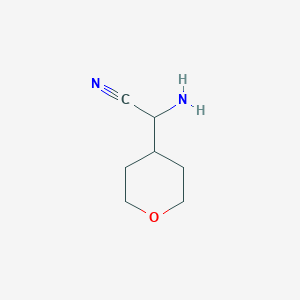
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)
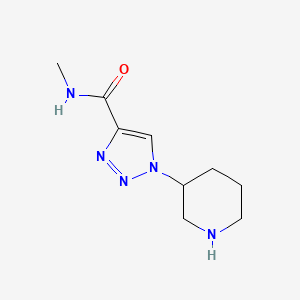
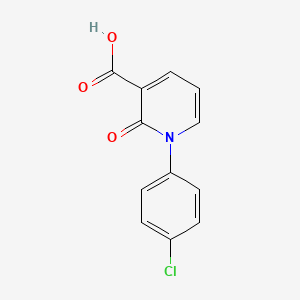
![3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B15058744.png)
